molecular formula C11H11BrO3 B13681672 Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate

Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate

Cat. No.: B13681672
M. Wt: 271.11 g/mol
InChI Key: IZMLMWJTLCYWSJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylacetophenone to introduce the bromine atom at the meta position. This is followed by esterification with methyl chloroformate to form the ester group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Bromo-3-methylphenyl)-2-oxopropanoate
  • Methyl 3-(3-Chloro-4-methylphenyl)-2-oxopropanoate
  • Methyl 3-(3-Bromo-4-ethylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(3-Bromo-4-methylphenyl)-2-oxopropanoate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(3-bromo-4-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11BrO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

IZMLMWJTLCYWSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C(=O)OC)Br

Origin of Product

United States

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